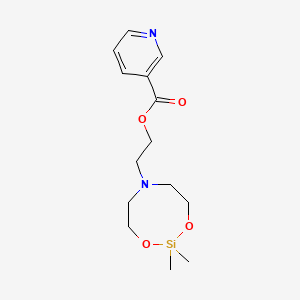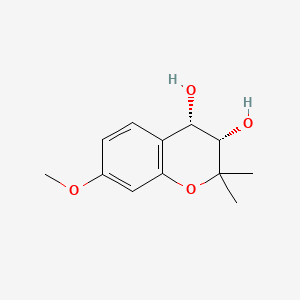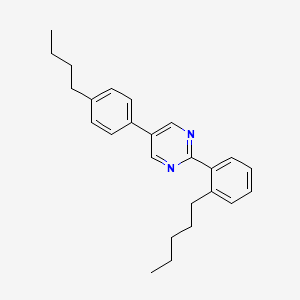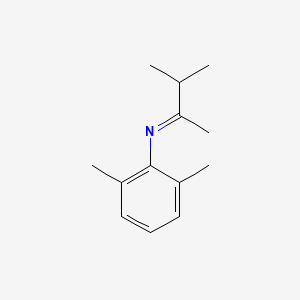
naphthalene-1-carbothioic S-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene-1-carbothioic S-acid is an organosulfur compound related to carboxylic acids by the replacement of one of the oxygen atoms with a sulfur atom. This compound is a member of the thiocarboxylic acids family, which are known for their unique chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Naphthalene-1-carbothioic S-acid can be synthesized through the carboxylation of the Grignard reagent generated from 1-bromonaphthalene. The reaction involves the following steps:
- Formation of the Grignard reagent by reacting 1-bromonaphthalene with magnesium in anhydrous ether.
- Carboxylation of the Grignard reagent with carbon dioxide to form 1-naphthoic acid.
- Conversion of 1-naphthoic acid to this compound by treating it with hydrogen sulfide in the presence of a base .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: Naphthalene-1-carbothioic S-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the thiocarboxylic group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarboxylic group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Amides and esters.
Aplicaciones Científicas De Investigación
Naphthalene-1-carbothioic S-acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of naphthalene-1-carbothioic S-acid involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Thiocarboxylic acids: Compounds with similar structures but different substituents.
Naphthoic acids: Compounds with a carboxylic acid group instead of a thiocarboxylic group.
Naphthalene derivatives: Compounds with different functional groups attached to the naphthalene ring .
Uniqueness: Naphthalene-1-carbothioic S-acid is unique due to the presence of the thiocarboxylic group, which imparts distinct chemical properties and reactivity. This makes it valuable in various chemical and biological applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
85908-62-9 |
|---|---|
Fórmula molecular |
C11H8OS |
Peso molecular |
188.25 g/mol |
Nombre IUPAC |
naphthalene-1-carbothioic S-acid |
InChI |
InChI=1S/C11H8OS/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,12,13) |
Clave InChI |
PGAUFTQERROIAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C(=O)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(diethylamino)ethyl]-4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methylamino]benzamide](/img/structure/B14413541.png)


![Benzene-1,3-dicarboxylic acid;furan-2,5-dione;hexanedioic acid;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14413569.png)

![4-[3-Oxo-1-(4-sulfamoylphenyl)triazan-1-yl]benzoate](/img/structure/B14413574.png)
![4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-(thiophen-2-YL)butan-1-one](/img/structure/B14413575.png)

![5-[3-(3,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14413598.png)



